Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate
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Overview
Description
Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenethylcarbamoyl group, and a butanoate ester. Its molecular formula is C24H30N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with phenethyl isocyanate under controlled conditions.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate compound with methyl 4-oxobutanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate involves its interaction with specific molecular targets. The phenethylcarbamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4- (5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O5 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 4-oxo-4-[4-[4-(2-phenylethylcarbamoyl)phenoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C25H30N2O5/c1-31-24(29)12-11-23(28)27-17-14-22(15-18-27)32-21-9-7-20(8-10-21)25(30)26-16-13-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,26,30) |
InChI Key |
NRZFFJZGIRQVAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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